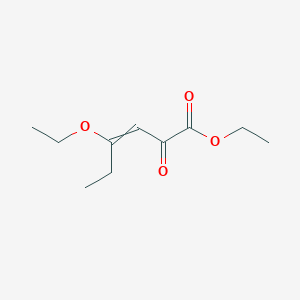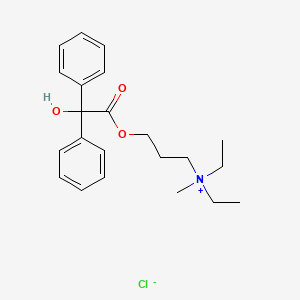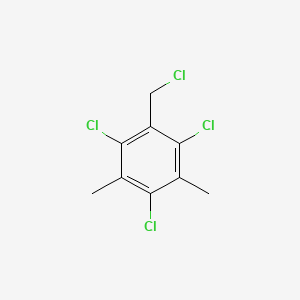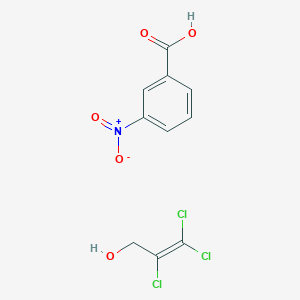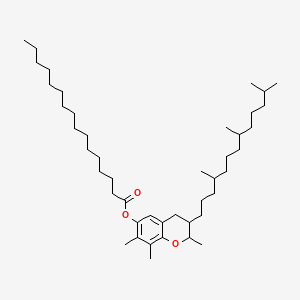![molecular formula C9H14ClNO B14508994 N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 62853-90-1](/img/structure/B14508994.png)
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: is a chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of 1-chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or an aqueous solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its reactivity allows it to form covalent bonds with specific amino acid residues in proteins, making it useful for probing protein function .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its ability to form covalent bonds with target molecules. The chlorine atom and the hydroxylamine group play crucial roles in its reactivity. The compound can interact with nucleophilic sites on proteins or other biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: This compound shares a similar bicyclic structure but lacks the chlorine and hydroxylamine groups.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar in structure but does not contain the hydroxylamine group.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Another bicyclic compound with different functional groups.
Uniqueness: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is unique due to the presence of both the chlorine atom and the hydroxylamine group. This combination imparts distinct reactivity and makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
62853-90-1 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
N-(1-chloro-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C9H14ClNO/c1-8(2)6-3-4-9(10,5-6)7(8)11-12/h6,12H,3-5H2,1-2H3 |
Clé InChI |
VAMOVJPUHZRHJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)(C1=NO)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
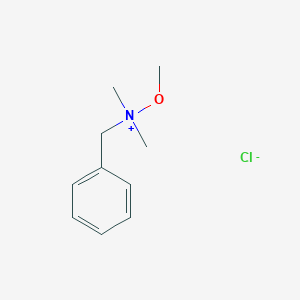

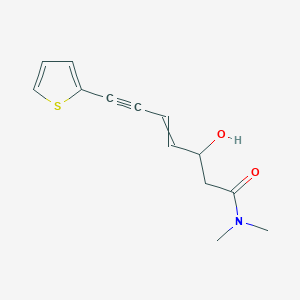
![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
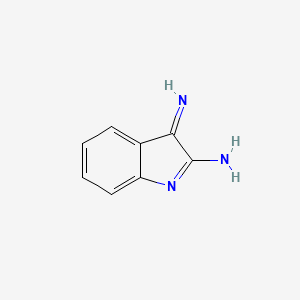
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
